1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po
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Overview
Description
Preparation Methods
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po typically involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-1-naphthalenylamine.
Coupling Reaction: The diazonium salt formed is then coupled with 1,3-naphthalenedisulfonic acid.
Sulfonation: The final step involves sulfonation to introduce the sulfonylamino group.
Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po undergoes various chemical reactions:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of azo bonds.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include sulfuric acid, sodium nitrite, and sodium hydroxide. Major products formed from these reactions include various sulfonated and hydroxylated derivatives .
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po has several scientific research applications:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of inks and paints.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po involves its ability to form stable complexes with various substrates. The sulfonylamino group enhances its solubility in water, allowing it to interact effectively with different molecular targets. The azo bonds in the compound can undergo reversible redox reactions, making it useful in various chemical processes .
Comparison with Similar Compounds
1,3-Naphthalenedisulfonic acid, 7-3-4-(2-hydroxy-1-naphthalenyl)azophenylazophenylsulfonylamino-, po is unique due to its specific structural features and properties. Similar compounds include:
Armstrong’s acid (Naphthalene-1,5-disulfonic acid): Another naphthalenedisulfonic acid derivative used in similar applications but with different solubility and reactivity properties.
1,5-Naphthalenedisulfonic acid: Used in the synthesis of coordination polymers and as a dopant in polymerization reactions.
These compounds share some functional groups but differ in their specific applications and chemical behavior.
Properties
CAS No. |
141880-36-6 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
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